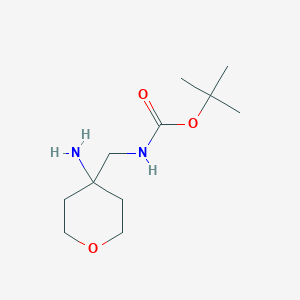
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is a chemical compound that features a tert-butyl group, an aminotetrahydropyran moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Formation of the Carbamate: The protected amine is then reacted with a suitable carbamate precursor under mild conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: NaH, t-BuOK, RLi (organolithium reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is often reversible, allowing for controlled activation or deactivation of the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties but lacking the aminotetrahydropyran moiety.
N-Boc-protected amines: Commonly used in peptide synthesis, these compounds share the tert-butyl carbamate group but differ in the attached functional groups.
Uniqueness
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is unique due to its combination of the tert-butyl carbamate group and the aminotetrahydropyran moiety. This structure provides specific reactivity and stability that can be advantageous in various chemical and biological applications .
Properties
CAS No. |
885269-69-2 |
|---|---|
Molecular Formula |
C11H21N2O3- |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[(4-aminooxan-4-yl)methyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)13(9(14)15)8-11(12)4-6-16-7-5-11/h4-8,12H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
ZGCBLZYIXPPANE-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)N |
Canonical SMILES |
CC(C)(C)N(CC1(CCOCC1)N)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















